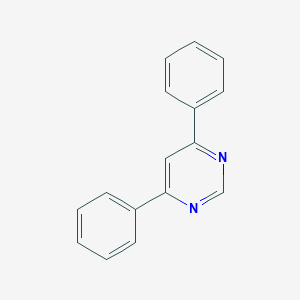

4,6-Diphenylpyrimidine

Descripción general

Descripción

4,6-Diphenylpyrimidine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 4,6-Diphenylpyrimidine involves various methods. One method involves the reaction of 4,6-dimethylpyrimidine with the acyl chlorides of aromatic carboxylic acids . Another method involves the reaction of fullerene C60 with 2-azido-4,6-diphenylpyrimidine .

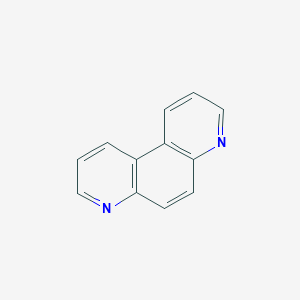

Molecular Structure Analysis

The molecular structure of 4,6-Diphenylpyrimidine is represented by the InChI code 1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H .

Chemical Reactions Analysis

4,6-Diphenylpyrimidine has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy . It has also been used in the synthesis of phenanthroimidazole–azine derivatives .

Physical And Chemical Properties Analysis

4,6-Diphenylpyrimidine is a solid substance that should be stored in a dry room at normal temperature .

Aplicaciones Científicas De Investigación

HDAC Inhibitors for Cancer Therapy

4,6-Diphenylpyrimidine derivatives have been designed as Histone Deacetylase (HDAC) inhibitors . HDAC inhibitors are a new class of cell cycle inhibitors showing promising results in cancer therapy .

Duchenne Muscular Dystrophy Treatment

Research has been conducted on the upregulation of utrophin as a potential therapy for Duchenne muscular dystrophy, a fatal disease caused by the lack of dystrophin. 4,6-Diphenylpyrimidine-2 derivatives play a role in this therapeutic approach .

Synthesis and Characterization

The synthesis and characterization of novel 4,6-Diphenylpyrimidine substituted benzamide derivatives have been documented. These derivatives have been evaluated for their anti-microbial and anti-oxidant activities .

Mecanismo De Acción

Target of Action

4,6-Diphenylpyrimidine primarily targets Histone Deacetylases (HDACs) and Monoamine Oxidase (MAO) and Acetylcholinesterase enzymes (AChE) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. MAO and AChE are enzymes that play a crucial role in neurotransmission, and their inhibition can have significant effects on mood and cognition.

Mode of Action

4,6-Diphenylpyrimidine interacts with its targets by inhibiting their activity. It selectively inhibits the activity of Aurora kinase A (AURKA) , a key regulator of mitosis. It also inhibits the activity of HDACs , which can lead to changes in gene expression. Furthermore, it inhibits MAO-A and AChE enzymes , which can affect neurotransmission.

Biochemical Pathways

The inhibition of AURKA by 4,6-Diphenylpyrimidine affects the cell cycle , particularly the transition from G2 to M phase . The inhibition of HDACs can affect numerous biochemical pathways due to the broad impact on gene expression . The inhibition of MAO-A and AChE can affect the metabolism of various neurotransmitters, potentially impacting mood and cognition .

Pharmacokinetics

It is known that the compound has been optimized for better efficacy, physicochemical, and adme properties .

Result of Action

The inhibition of AURKA by 4,6-Diphenylpyrimidine can lead to cell cycle arrest at the G2/M phase and induce caspase-mediated apoptotic cell death . The inhibition of HDACs can lead to changes in gene expression, potentially affecting a wide range of cellular processes . The inhibition of MAO-A and AChE can affect neurotransmission, potentially impacting mood and cognition .

Safety and Hazards

The safety information for 4,6-Diphenylpyrimidine indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

4,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRMZQGIDWILAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355817 | |

| Record name | 4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,6-Diphenylpyrimidine | |

CAS RN |

3977-48-8 | |

| Record name | 4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4,6-diphenylpyrimidine derivatives interact with Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE)?

A1: 4,6-Diphenylpyrimidine derivatives act as dual inhibitors of MAO-A and AChE. [] These compounds bind to the hydrophobic cavities of both enzymes. Molecular dynamics simulations demonstrate the stability of this binding interaction over time. [] By inhibiting MAO-A, these derivatives prevent the breakdown of neurotransmitters like dopamine, potentially offering neuroprotective effects. [] Inhibition of AChE, on the other hand, leads to increased levels of acetylcholine, another crucial neurotransmitter involved in learning and memory. []

Q2: Do 4,6-diphenylpyrimidine derivatives exhibit neuroprotective properties?

A2: Yes, studies show that these derivatives can protect neuronal cells from damage induced by 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2), both of which are implicated in neurodegenerative processes. [] This neuroprotective effect is attributed to their ability to inhibit MAO-A and AChE, as well as their antioxidant and metal-chelating properties. []

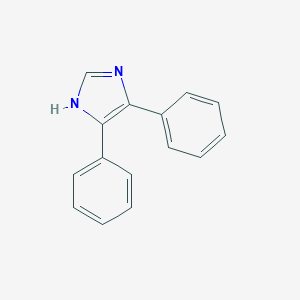

Q3: What is the core structure of 4,6-diphenylpyrimidine?

A3: As the name suggests, 4,6-diphenylpyrimidine consists of a pyrimidine ring with two phenyl groups attached at the 4th and 6th positions. This structure serves as a foundation for various modifications, leading to a diverse range of derivatives.

Q4: How can the structure of 4,6-diphenylpyrimidine be modified to create diverse derivatives?

A4: Several modifications are possible, including substitutions on the phenyl rings, introduction of various functional groups at different positions on the pyrimidine core, and alterations to the linker units when connecting the pyrimidine core to other pharmacophores. []

Q5: Do 4,6-diphenylpyrimidine derivatives exhibit any notable catalytic properties?

A5: While not extensively explored as catalysts, their structural features, particularly the presence of nitrogen atoms in the pyrimidine ring, suggest potential for coordination chemistry and catalytic applications. Further research is needed to fully understand their catalytic potential.

Q6: Have computational methods been employed in the study of 4,6-diphenylpyrimidine derivatives?

A6: Yes, molecular docking studies have been employed to predict the binding mode and affinity of these derivatives to target enzymes such as MAO-A and AChE. [] Molecular dynamics simulations have provided insights into the stability of these interactions over time, offering valuable information for further drug design efforts. []

Q7: How do structural modifications to 4,6-diphenylpyrimidine influence its biological activity?

A7: Studies have shown that incorporating propargyl groups into 4,6-diphenylpyrimidine enhances its inhibitory activity against both MAO-A and AChE. [] Furthermore, the position and nature of substituents on the phenyl rings significantly impact the potency and selectivity towards these enzymes. [] For instance, compound VB1, featuring specific substitutions, emerged as a potent dual inhibitor of MAO-A and butyrylcholinesterase (BuChE). [] On the other hand, compound VB8 displayed remarkable potency towards AChE. []

Q8: Have any specific formulation strategies been investigated to improve the stability, solubility, or bioavailability of 4,6-diphenylpyrimidine derivatives?

A8: While the provided research papers do not delve into specific formulation strategies, the development of suitable formulations will be crucial for translating these compounds into viable therapeutic agents. Strategies like nanoparticle encapsulation, inclusion complexes, and prodrug approaches could be explored to enhance their pharmacological properties.

Q9: What in vitro models have been used to evaluate the efficacy of 4,6-diphenylpyrimidine derivatives?

A9: Researchers have employed human neuroblastoma SH-SY5Y cells as an in vitro model to assess the neuroprotective effects of these compounds against induced toxicity. [] These cells serve as a valuable tool to study the molecular mechanisms underlying the observed neuroprotection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)